molecular formula C23H29ClN2O5S B2880214 3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide CAS No. 922022-67-1

3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2880214
CAS No.: 922022-67-1
M. Wt: 481
InChI Key: GSNRDFOGJJHKCJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This type of compounds often have interesting biological activities .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the benzo[b][1,4]oxazepin ring and various substituents. The exact structure would depend on the specific arrangement and stereochemistry of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For instance, protodeboronation of pinacol boronic esters has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Enzyme Inhibition

Research has shown that compounds related to "3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide" exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This inhibition suggests potential applications in treating conditions that can be managed by modulating carbonic anhydrase activity. The primary sulfonamide functionality of these compounds enables the construction of the [1,4]oxazepine ring and acts as a zinc-binding group when employed as inhibitors (Sapegin et al., 2018).

Photodynamic Therapy

Another study highlights the synthesis of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds show remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them very important for Type II mechanisms (Pişkin et al., 2020).

Antimicrobial and Anticancer Activity

Complexes derived from sulfonamide, including those related to the compound , have been studied for their antimicrobial activities using methods such as the microdilution method against various bacterial strains. Furthermore, their inhibition activities on carbonic anhydrase enzymes have been investigated, showing significant inhibition potencies. These studies suggest potential for the development of new antimicrobial and anticancer agents (Alyar et al., 2018).

Photophysical Properties

Research into the electrosynthesis and spectroscopic characterization of related compounds has provided insights into their structural, molecular, and electrical properties. These studies contribute to the understanding of the photophysical properties of such compounds, indicating potential applications in materials science, particularly in the development of novel organic semiconductors (Moustafid et al., 1991).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures have diverse biological activities .

Properties

IUPAC Name

3-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O5S/c1-15(2)10-11-26-19-8-6-16(12-21(19)31-14-23(3,4)22(26)27)25-32(28,29)17-7-9-20(30-5)18(24)13-17/h6-9,12-13,15,25H,10-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNRDFOGJJHKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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